![molecular formula C21H14Cl2F3NOS B2607574 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide CAS No. 338398-65-5](/img/structure/B2607574.png)
3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide is a chemical compound that has been studied for its potential applications in laboratory experiments and scientific research. This compound has been used in various fields, and its potential applications are still being studied.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
A study by Limban, Marutescu, & Chifiriuc (2011) synthesized and characterized acylthioureas, including derivatives similar to the compound , and tested their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Evaluation
Ravichandiran et al. (2019) evaluated the cytotoxic activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives against human cancer cell lines. Compounds with structural similarities to the chemical showed potent cytotoxic activity and induced apoptosis in cancer cells. These findings suggest potential as agents against various cancer types (Ravichandiran et al., 2019).
Mosquito Control
Schaefer, Miura, Wilder, & Mulligan (1978) reported on the efficacy of substituted benzamides, like the compound of interest, in inhibiting mosquito development. This suggests their potential for controlling larval populations of certain mosquito species, with implications for pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).
Biological Activities and ADMET-Related Properties
Strharsky et al. (2022) studied a series of 3,4-dichlorocinnamanilides for their antibacterial efficacy against various bacterial strains and their viability on cancer and primary mammalian cell lines. The study highlights the broader spectrum of action and higher antibacterial efficacy of these compounds, with specific derivatives showing significant activity against various pathogens (Strharsky et al., 2022).
Antimicrobial Studies
Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, including compounds structurally related to the chemical . The study focused on their antibacterial and antifungal activities, providing insights into their potential applications in antimicrobial treatments (Lahtinen et al., 2014).
Propiedades
IUPAC Name |
3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NOS/c22-18-9-6-14(10-19(18)23)20(28)27-16-7-4-13(5-8-16)12-29-17-3-1-2-15(11-17)21(24,25)26/h1-11H,12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXOVZLIYGXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

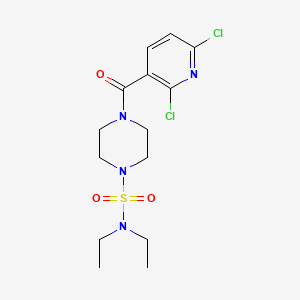

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)
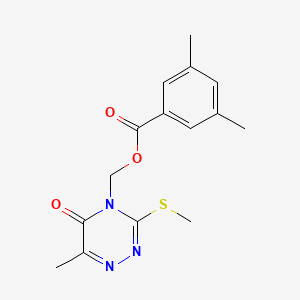

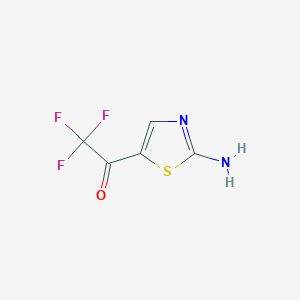

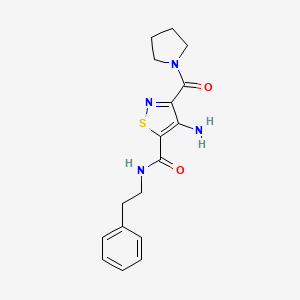
![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)

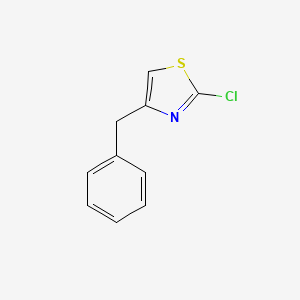
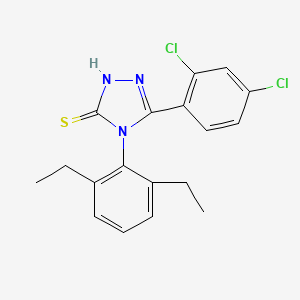

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)